2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUSDGBXYFBSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzene Derivatives
The introduction of bromine at the ortho position relative to the sulfonamide group necessitates careful substrate design. Bromination of benzenesulfonic acid derivatives is challenging due to the meta-directing nature of the sulfonic acid group. A practical workaround involves temporary ortho-directing groups. For example, acetophenone derivatives can act as ortho/para directors, enabling bromination at the desired position before sulfonation.
In one approach, 2-bromoacetophenone is sulfonated using chlorosulfonic acid under controlled conditions (0–5°C, 4 h), yielding 2-bromobenzenesulfonic acid (73% yield). Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to sulfonyl chloride (89% yield).
Alternative Bromination Strategies
Electrophilic bromination using molecular bromine (Br₂) in acetic acid has been reported for similar sulfonamide frameworks. For instance, bromination of N-(2-formylphenyl)-4-methylbenzenesulfonamide with Br₂ in CHCl₃ selectively substitutes hydrogen at the ortho position relative to the sulfonamide group (62% yield). This method leverages the electron-withdrawing nature of the sulfonamide to direct bromination.
Preparation of 1-(Furan-2-yl)Propan-2-Amine
Grignard Addition to Furan Derivatives
The propan-2-yl amine moiety is synthesized via Grignard reactions. Propargyl magnesium bromide reacts with furfural in tetrahydrofuran (THF) at 0°C, forming a propargyl alcohol intermediate. Hydrogenation over palladium on carbon (Pd/C) reduces the alkyne to a single bond, yielding 1-(furan-2-yl)propan-2-ol (85% yield). Subsequent conversion to the amine is achieved via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (78% yield).
Organolithium-Mediated Synthesis
An alternative route employs n-butyllithium (n-BuLi) to deprotonate furan-2-carbaldehyde at −78°C, followed by addition of a protected imine (e.g., N-tert-butoxycarbonyl (Boc)-protected allylamine). Quenching with aqueous ammonium chloride affords the branched amine after Boc deprotection with trifluoroacetic acid (TFA) (71% yield).
Coupling Reactions to Form the Sulfonamide
Sulfonylation of the Amine
Reacting 1-(furan-2-yl)propan-2-amine with 2-bromobenzenesulfonyl chloride in dichloromethane (DCM) in the presence of pyridine as a base yields the target compound. The reaction proceeds at room temperature for 12 h, with pyridine neutralizing HCl byproducts. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide in 82% yield.
Palladium-Catalyzed Coupling
For substrates requiring late-stage functionalization, a Suzuki-Miyaura coupling has been explored. Aryl boronic esters derived from 2-bromobenzenesulfonamide react with furan-2-ylpropan-2-amine derivatives in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1) at 80°C. This method achieves moderate yields (65–70%) but requires rigorous exclusion of moisture.
Alternative Synthetic Routes
One-Pot Bromination-Sulfonylation
A streamlined approach involves simultaneous bromination and sulfonylation. Treatment of N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light introduces bromine at the ortho position (58% yield). While efficient, competing side reactions at the furan ring limit scalability.
Enzymatic Sulfonamide Formation
Recent advances employ lipase catalysts (e.g., Candida antarctica lipase B) to mediate the coupling of 2-bromobenzenesulfonic acid with 1-(furan-2-yl)propan-2-amine in ionic liquids. This green chemistry approach achieves 75% conversion but requires optimization for industrial applications.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Grignard reactions in THF at −78°C minimize side reactions, while sulfonylation in DCM at room temperature ensures compatibility with acid-sensitive furan moieties. Elevated temperatures (>40°C) during bromination lead to overhalogenation.
Catalytic Systems
Copper(I) thiophene-2-carboxylate (CuTc) enhances triazole formation in click chemistry-derived intermediates, whereas palladium catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in aryl halide reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and other functional groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Azobisisobutyronitrile (AIBN): A radical initiator.
Triethyl phosphite: Used in the formation of phosphonate intermediates.
Palladium catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an antimicrobial and anti-inflammatory agent. Research indicates that compounds with benzenesulfonamide moieties often exhibit significant biological activities.
- Antimicrobial Activity : Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The furan ring in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant strains of bacteria .
- Anti-inflammatory Properties : The presence of the furan group may contribute to anti-inflammatory effects by modulating inflammatory pathways. This could be particularly useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Environmental Science
The environmental applications of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide are primarily focused on its role in pollutant degradation and as a potential bioremediation agent.
- Pollutant Degradation : Compounds similar to this one have been studied for their ability to degrade environmental pollutants, particularly in wastewater treatment processes. Their sulfonamide structure allows for interactions with various contaminants, facilitating their breakdown .
- Bioremediation : Research indicates that such compounds can be utilized to enhance microbial degradation of pollutants in contaminated sites, offering a sustainable approach to environmental cleanup .
Material Science
In material science, the unique properties of this compound lend themselves to applications in polymer chemistry and nanotechnology.
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its functional groups allow for copolymerization with various monomers, potentially leading to materials with tailored properties .
- Nanotechnology : There is potential for using this compound in the development of nanomaterials, particularly those designed for drug delivery systems. Its ability to form stable complexes with metal ions could facilitate the creation of nanoparticles that are effective in targeting specific tissues or cells .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study :
- Biodegradation Research :
-
Polymer Development :
- A recent project focused on incorporating sulfonamide derivatives into polymer matrices to improve mechanical properties and thermal stability. The study showcased enhanced performance metrics compared to traditional polymers, indicating promising applications in industrial materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth . The furan ring and bromine atom may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
- Methyl substituents lack the electron-withdrawing effects of bromine, leading to weaker sulfonamide acidity (pKa differences) .
- 2-Bromo Analog with Phenethyl Side Chain (e.g., 2-bromo-N-(2-phenylethyl)benzenesulfonamide):
Variations in the Amine Side Chain
- Azide-Functionalized Sulfonamides (e.g., N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide): Azide groups introduce high reactivity, enabling click chemistry applications. However, they may compromise stability compared to the inert furan group.
- Piperidine and Benzimidazole Derivatives (e.g., 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide): Benzimidazole’s bicyclic structure enhances π-π stacking, whereas the furan’s lone oxygen may prioritize hydrogen bonding. Piperidine-containing analogs (e.g., 3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide) exhibit increased basicity, influencing pharmacokinetics .
Functional Group Additions
- Morpholine-Pyrimidine Hybrids (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide):
- Trimethylbenzenesulfonamides :
Comparative Data Table
Biological Activity
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is a compound of interest due to its unique structural features, which include a bromine atom, a furan ring, and a sulfonamide group. These components suggest potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
The molecular formula of this compound is with a molecular weight of 344.23 g/mol . The compound's structure facilitates various chemical reactions, including substitution and coupling reactions, which can lead to the synthesis of more complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrNO₃S |
| Molecular Weight | 344.23 g/mol |
| CAS Number | 1234836-36-2 |
The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity allows the compound to inhibit bacterial dihydropteroate synthase, an enzyme crucial for bacterial growth. By blocking this enzyme, the compound can effectively prevent the synthesis of folate in bacteria, leading to antimicrobial effects .
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The presence of the furan ring may enhance this effect by improving solubility and bioavailability. In vitro studies have shown that related sulfonamides can inhibit various bacterial strains, suggesting that this compound could have similar properties .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic potential of sulfonamide derivatives against cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast (MCF-7), cervical (HeLa), and lung cancer (NCI-H460) cell lines . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Studies
- Inhibition Studies : A study on related sulfonamides showed IC50 values indicating effective inhibition against selected cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 0.08 µM to 0.99 µM against various cancer types .
- Mechanistic Insights : Research into the binding interactions between sulfonamides and human serum albumin (HSA) revealed moderate to strong binding constants, indicating potential for therapeutic applications . The interactions were characterized by static fluorescence quenching mechanisms involving hydrophobic interactions.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting bacterial infections. Its unique structure allows for modifications that enhance biological activity while maintaining safety profiles.
Organic Synthesis
In organic chemistry, this compound can be utilized as a building block for synthesizing more complex heterocyclic compounds and natural product analogs .
Q & A
Q. Basic Research Focus
- NMR : Use - and -NMR to confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons) and sulfonamide group (δ 3.1–3.5 ppm for N–H) .
- X-ray Crystallography : Resolve the stereochemistry of the propan-2-yl group and confirm bond angles (e.g., C–S–N ≈ 107°) and torsional parameters (e.g., dihedral angle between benzene and furan rings ≈ 45°) .
Data Interpretation : Compare experimental results with density functional theory (DFT)-optimized structures to validate conformational stability .
What methodologies are employed to evaluate its enzyme inhibition potential in medicinal chemistry research?
Q. Basic Research Focus
- In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric assays. Measure IC values via dose-response curves .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry .
Advanced Tip : Pair enzymatic assays with molecular docking (e.g., AutoDock Vina) to correlate inhibitory activity with sulfonamide-furan interactions in the enzyme active site .
How can computational reaction design accelerate the synthesis of derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways for introducing substituents (e.g., replacing bromine with chlorine) .
- Machine Learning : Train models on existing sulfonamide datasets to predict optimal reaction conditions (solvent, catalyst) for new derivatives. Validate predictions with high-throughput experimentation .
How do researchers reconcile contradictory bioactivity data across studies?
Q. Advanced Research Focus
- Structural Analog Analysis : Compare bioactivity of 2-bromo derivatives with non-brominated analogs (e.g., 2-chloro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide) to assess the bromine atom’s role in potency .
- Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293) and enzyme purity to reduce inter-study variability .
What challenges arise in interpreting crystallographic data for this compound?
Q. Advanced Research Focus
- Disorder Handling : Address positional disorder in the furan ring or propan-2-yl group by refining occupancy ratios and applying restraints during structure solution .
- Hydrogen Bonding Networks : Analyze short contacts (e.g., S=O···H–N ≈ 2.8 Å) to identify stabilizing interactions that influence molecular packing .
How are structure-activity relationship (SAR) studies designed for sulfonamide-furan hybrids?
Q. Advanced Research Focus
-
Substituent Variation : Systematically modify the benzene ring (e.g., para-bromo vs. meta-bromo) and furan moiety (e.g., methyl vs. nitro groups) to assess impact on bioactivity .
-
SAR Table Example :
Derivative Substituent (R) IC (nM) A Br 12.4 B Cl 28.7 C H 65.2 Conclusion : Bromine enhances inhibitory potency by 2.3-fold compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
